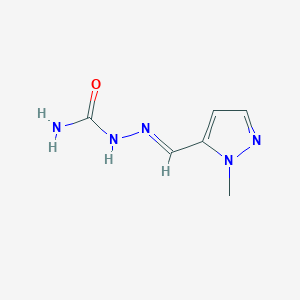
3-acetylphenyl 3-chlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-acetylphenyl 3-chlorobenzoate is a chemical compound that belongs to the class of organic compounds known as benzoic acid esters. It is commonly used in scientific research due to its unique properties and potential applications. In
Mécanisme D'action
The mechanism of action of 3-acetylphenyl 3-chlorobenzoate is not well understood. However, it is believed to act as an inhibitor of certain enzymes, particularly those involved in the metabolism of fatty acids. This inhibition can lead to a range of biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively in vitro and in vivo. It has been shown to have anti-inflammatory and analgesic effects, as well as potential antitumor activity. It has also been shown to have antimicrobial activity against a range of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-acetylphenyl 3-chlorobenzoate is its versatility as a reagent in organic synthesis. It is also relatively easy to synthesize and purify. However, it can be difficult to handle due to its low solubility in water and some organic solvents. It can also be toxic in high doses, making it important to handle with care.
Orientations Futures
There are many potential future directions for research on 3-acetylphenyl 3-chlorobenzoate. One area of interest is its potential as a therapeutic agent for a range of diseases, including cancer and inflammatory disorders. Another area of interest is its potential as a tool for studying the mechanisms of enzyme inhibition and other biochemical processes. Additionally, further research is needed to better understand its toxicity and potential environmental impact.
Méthodes De Synthèse
3-acetylphenyl 3-chlorobenzoate can be synthesized using a variety of methods, including Friedel-Crafts acylation and acylation of 3-chlorobenzoic acid. The most common method involves reacting 3-acetylphenol with 3-chlorobenzoic acid in the presence of a catalyst such as sulfuric acid or phosphoric acid. The resulting product is then purified using techniques such as recrystallization or column chromatography.
Applications De Recherche Scientifique
3-acetylphenyl 3-chlorobenzoate has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, particularly in the preparation of other benzoic acid esters. It is also used as a starting material for the synthesis of other compounds, including pharmaceuticals and agrochemicals.
Propriétés
IUPAC Name |
(3-acetylphenyl) 3-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO3/c1-10(17)11-4-3-7-14(9-11)19-15(18)12-5-2-6-13(16)8-12/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNYBIGASYFCQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5718830.png)
![2-(4-chlorophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5718844.png)

![ethyl 6-methylthieno[2,3-b]quinoline-2-carboxylate](/img/structure/B5718859.png)

![2-(2,4-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide](/img/structure/B5718867.png)
![N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-2-pyrimidinamine](/img/structure/B5718869.png)
![2-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5718883.png)
![ethyl 2-[(methoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5718900.png)


![3,3-dimethyl-1-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-2-butanone](/img/structure/B5718913.png)
